6-Styrylbenzo[a]pyrene
Description
Structure
3D Structure
Properties
Molecular Formula |
C28H18 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
6-(2-phenylethenyl)benzo[a]pyrene |
InChI |
InChI=1S/C28H18/c1-2-7-19(8-3-1)13-16-24-22-11-4-5-12-23(22)25-17-14-20-9-6-10-21-15-18-26(24)28(25)27(20)21/h1-18H |
InChI Key |
FUSTYROFQLNAPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C6=CC=CC=C62 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 6 Styrylbenzo a Pyrene
Precursor Synthesis and Stereoselective Approaches
The synthesis of 6-styrylbenzo[a]pyrene often begins with the preparation of suitable precursors derived from benzo[a]pyrene (B130552). A key precursor is benzo[a]pyrene-6-carbaldehyde, which can be synthesized through an improved route. rsc.org This aldehyde serves as a crucial intermediate for the introduction of the styryl group.
Stereoselective synthesis is paramount in preparing specific isomers for biological evaluation. For instance, the synthesis of the (+/-)-trans-7,8-dihydrodiol of 6-fluoro-benzo[a]pyrene has been achieved, which is a known metabolite. nih.gov This synthesis involved a hydroxyl-directed regioselective bromination of 7,8,9,10-tetrahydrobenzo[a]pyren-7-ol. nih.gov The stereochemistry of the final product was confirmed through methods like chiral High-Performance Liquid Chromatography (HPLC) and Circular Dichroism (CD) spectroscopy. nih.gov Asymmetric epoxidation using organocatalysts derived from sugars has also been explored to achieve enantiomerically pure epoxides of related compounds, highlighting the importance of stereocontrol in this field. rsc.org
Carbon-Carbon Coupling Strategies for Styryl Moiety Introduction
The introduction of the styryl moiety onto the benzo[a]pyrene core is typically achieved through various carbon-carbon bond-forming reactions. These methods are essential for constructing the target molecule with the desired connectivity.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki cross-coupling reaction, for example, has been utilized in the synthesis of 6-arylated dopamine (B1211576) derivatives, demonstrating its versatility in coupling aryl groups. mdpi.com This methodology can be adapted for the synthesis of this compound by coupling a suitable benzo[a]pyrene derivative with a styryl-containing boronic acid or a related organometallic reagent. The efficiency of these reactions often depends on the choice of catalyst, ligands, and reaction conditions. organic-chemistry.orgrsc.org For instance, the use of specific palladium catalysts and ligands can significantly improve yields and substrate scope. organic-chemistry.orgmit.edu
Wittig and Horner-Wadsworth-Emmons Olefination Analogues
The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are classic and widely used methods for the synthesis of alkenes from carbonyl compounds. byjus.commasterorganicchemistry.compressbooks.publibretexts.orgdalalinstitute.com These reactions are highly valuable for introducing the styryl group by reacting a phosphorus ylide or a phosphonate (B1237965) carbanion with an appropriate aldehyde or ketone precursor.
The Wittig reaction involves the reaction of an aldehyde or ketone with a triphenyl phosphonium (B103445) ylide to produce an alkene. byjus.commasterorganicchemistry.compressbooks.pub A key advantage is the fixed location of the resulting double bond. pressbooks.pub The ylide is typically prepared in situ by treating a phosphonium salt with a strong base. masterorganicchemistry.com
The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, utilizes phosphonate-stabilized carbanions. wikipedia.orgorganic-chemistry.org This method often provides excellent (E)-selectivity in the formation of the alkene product. wikipedia.orgorganic-chemistry.orgmdpi.com The HWE reaction is generally more reactive than the Wittig reaction and can be used with a wider range of carbonyl compounds. organicchemistrydata.org The byproducts of the HWE reaction are water-soluble dialkyl phosphates, which simplifies purification. organic-chemistry.org
Optimization of Reaction Conditions and Yield for this compound Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. This involves a systematic investigation of various parameters, including catalysts, solvents, bases, temperature, and reaction time. organic-chemistry.orgresearchgate.net For palladium-catalyzed reactions, screening different palladium sources, ligands, and additives is a common strategy to identify the most effective combination. organic-chemistry.org Similarly, for olefination reactions, the choice of base and solvent can significantly influence the stereoselectivity and yield. organic-chemistry.orgmdpi.com The development of efficient protocols often involves creating a matrix of experimental conditions to identify the optimal set for a given transformation. researchgate.net
Below is a table summarizing typical parameters that are optimized for related synthetic transformations:
| Parameter | Variations Explored | Desired Outcome |
| Catalyst | Different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃), various ligands (e.g., phosphines) | High yield, high selectivity, low catalyst loading |
| Solvent | Polar aprotic (e.g., DMF, DMSO), polar protic (e.g., ethanol), nonpolar (e.g., toluene) | Good solubility of reactants, high reaction rate |
| Base | Inorganic (e.g., K₂CO₃, K₃PO₄), organic (e.g., triethylamine, DBU) | Efficient deprotonation, minimal side reactions |
| Temperature | Room temperature to reflux | Increased reaction rate without decomposition |
| Reaction Time | Minutes to hours | Complete conversion of starting materials |
Synthesis of Structural Analogues and Isomers of this compound
The synthesis of structural analogues and isomers of this compound is important for studying how structural modifications affect biological activity. This includes the preparation of derivatives with different substituents on the styryl ring or the pyrene (B120774) core. For example, the synthesis of various 6-substituted benzo[a]pyrene derivatives has been reported, starting from benzo[a]pyrene-6-carbaldehyde. rsc.org
The synthesis of regioisomers of pyrene-fused polyaromatic hydrocarbons has also been explored, demonstrating methods to control the connectivity of the fused rings. nih.govmdpi.com These strategies often involve the use of specifically substituted starting materials and carefully chosen reaction conditions to achieve the desired isomer. nih.govmdpi.com For instance, Suzuki-Miyaura cross-coupling in tandem with Scholl oxidative cyclodehydrogenation has been used to create different pyrene-containing regioisomers. nih.govmdpi.com
Synthesis of Deuterated or Isotopically Labeled this compound for Mechanistic Studies
Deuterated or isotopically labeled compounds are invaluable tools for mechanistic studies, allowing researchers to trace the metabolic fate of molecules and understand reaction mechanisms. nih.govuobaghdad.edu.iqbeilstein-journals.org The synthesis of deuterated this compound would likely involve the use of deuterated starting materials or reagents at a key step in the synthetic sequence.
For example, deuterated aromatic compounds can be prepared through various methods, including H/D exchange reactions in the presence of a suitable catalyst and a deuterium (B1214612) source like D₂O. beilstein-journals.org An electrocatalytic method for the reductive deuteration of arenes using a nitrogen-doped electrode and D₂O has also been described. nih.gov The synthesis of deuterated analogues of drugs has been shown to potentially improve their metabolic stability. uobaghdad.edu.iq A deuterated version of pyrene, Pyrene-d₁₀, is commercially available and could serve as a starting material for the synthesis of deuterated this compound. isotope.com
Advanced Spectroscopic and Structural Elucidation of 6 Styrylbenzo a Pyrene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the definitive structural assignment of organic molecules in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the atomic connectivity and spatial arrangement of 6-Styrylbenzo[a]pyrene can be assembled.
The ¹H NMR spectrum of this compound provides crucial information about the electronic environment of its protons. The spectrum is typically characterized by a complex series of signals in the aromatic region, corresponding to the protons of the benzo[a]pyrene (B130552) core and the phenyl group of the styryl moiety. The vinylic protons of the styryl group appear in a distinct region, and their coupling constant is indicative of the alkene's stereochemistry (E or Z).
The aromatic protons of the benzo[a]pyrene skeleton typically resonate in the downfield region of the spectrum, often as a complex pattern of doublets, triplets, and multiplets due to spin-spin coupling between adjacent protons. The protons of the styryl group's phenyl ring also appear in this region. The two vinylic protons, Ha and Hb, are particularly informative. Their chemical shifts and the magnitude of their coupling constant (J-value) are diagnostic for the trans (E) or cis (Z) configuration of the double bond. For the E-isomer, a larger coupling constant (typically > 15 Hz) is expected.
Table 1: Hypothetical ¹H NMR Data for (E)-6-Styrylbenzo[a]pyrene Note: This table is a representative example based on known chemical shift ranges for similar structures, as specific experimental data is not readily available in the public domain.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1, H-3 | 7.90-8.10 | m | - |
| H-2 | 7.60-7.80 | t | ~7.5 |
| H-4, H-5 | 8.15-8.30 | m | - |
| H-7, H-10 | 8.90-9.10 | m | - |
| H-8, H-9 | 7.70-7.90 | m | - |
| H-11, H-12 | 8.35-8.50 | m | - |
| Vinylic Hα | 7.45 | d | 16.2 |
| Vinylic Hβ | 7.95 | d | 16.2 |
| Phenyl H (ortho) | 7.65 | d | ~7.8 |
| Phenyl H (meta) | 7.40 | t | ~7.8 |
| Phenyl H (para) | 7.30 | t | ~7.8 |
Complementing the proton data, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The spectrum for this compound would show a multitude of signals in the aromatic region (typically δ 120-150 ppm), corresponding to the 20 carbons of the benzo[a]pyrene core and the 6 carbons of the styryl's phenyl ring. The two vinylic carbons would also resonate in this region. The quaternary carbons, those without attached protons, are usually identifiable by their lower intensity and sharper signals in proton-decoupled spectra.
Table 2: Hypothetical ¹³C NMR Chemical Shift Assignments for (E)-6-Styrylbenzo[a]pyrene Note: This table is a representative example. Actual assignments require 2D NMR data.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-6 | 137.5 |
| Vinylic Cα | 129.8 |
| Vinylic Cβ | 131.2 |
| Phenyl C (ipso) | 136.5 |
| Phenyl C (ortho) | 126.9 |
| Phenyl C (meta) | 129.1 |
| Phenyl C (para) | 128.5 |
| Benzo[a]pyrene Cs | 122.0 - 132.0 |
| Quaternary Cs | 124.0 - 145.0 |
While 1D NMR provides a list of chemical shifts, 2D NMR experiments are indispensable for assembling the molecular puzzle.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show correlations between adjacent protons on the same aromatic ring and, crucially, between the two vinylic protons, confirming their direct coupling.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton-carbon pairs. It allows for the unambiguous assignment of protonated carbons by linking the signals in the ¹H NMR spectrum to the corresponding signals in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is key for identifying longer-range (2-3 bond) ¹H-¹³C correlations. This is vital for piecing together the entire carbon skeleton. For instance, correlations from the vinylic protons to the C-6 carbon of the benzo[a]pyrene core would definitively establish the attachment point of the styryl group. Correlations from aromatic protons to quaternary carbons help to assign these otherwise challenging signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For this compound, a NOESY experiment could show a correlation between the vinylic proton β and the H-5 and/or H-7 protons of the benzo[a]pyrene ring, confirming the E-stereochemistry and providing insight into the preferred conformation of the styryl substituent relative to the polycyclic core.
Mass Spectrometry Techniques for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.
High-Resolution Mass Spectrometry is critical for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound, with a molecular formula of C₂₈H₁₈, HRMS provides an exact mass that serves as a primary confirmation of its identity.
Table 3: HRMS Data for this compound (C₂₈H₁₈)
| Parameter | Value |
| Molecular Formula | C₂₈H₁₈ |
| Theoretical Mass | 354.14085 |
| Observed Mass (m/z) | [Experimental Value] |
| Mass Accuracy (ppm) | [Calculated Value] |
The observed mass is expected to be very close to the theoretical mass, with a difference typically in the low parts-per-million (ppm) range, confirming the elemental formula C₂₈H₁₈.
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, in this case, the molecular ion of this compound, m/z 354.14) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed, providing valuable structural information.
The fragmentation of this compound would likely involve cleavages related to the styryl substituent. Common fragmentation pathways could include the loss of a phenyl radical (C₆H₅•) or a styryl radical (C₈H₇•). The stability of the benzo[a]pyrene core suggests that it would likely remain intact as a major fragment ion.
Table 4: Potential Fragment Ions in the MS/MS Spectrum of this compound
| m/z (Fragment Ion) | Proposed Loss | Proposed Structure of Fragment |
| 277.09 | Loss of C₆H₅• | [M - C₆H₅]⁺ |
| 252.09 | Loss of C₈H₇• | Benzo[a]pyrene radical cation |
| 126.04 | - | Naphthalene-type fragment |
The analysis of these fragment ions helps to confirm the presence of both the benzo[a]pyrene and the styryl components within the molecule and supports the proposed connectivity.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For this compound, the spectrum is dominated by intense π-π* transitions characteristic of its extensive conjugated system, which encompasses both the benzo[a]pyrene core and the styryl substituent.
The parent compound, pyrene (B120774), exhibits a well-defined absorption spectrum with several distinct bands. butlerov.comresearchgate.net The introduction of the styryl group at the 6-position of the benzo[a]pyrene moiety extends the π-conjugation. This extension of the chromophore is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzo[a]pyrene. This phenomenon is common in polycyclic aromatic hydrocarbons (PAHs) where substituents that increase the delocalization of π-electrons lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). elettra.eucaltech.edu
Studies on related styryl-substituted aromatic systems confirm that the vinyl bridge effectively facilitates electronic communication, leading to new, lower-energy electronic transitions. rsc.orgmdpi.com Therefore, the UV-Vis spectrum of this compound would be predicted to show complex, overlapping absorption bands in the near-UV and visible regions, reflecting the combined electronic structure of its constituent parts. Computational studies on pyrene and other acenes have been used to assign the specific symmetries and electronic configurations of the singlet electron-excited states. butlerov.comrsc.org A similar theoretical approach would be invaluable for a precise assignment of the transitions in this compound.
Fluorescence Spectroscopy for Photophysical Properties
Fluorescence spectroscopy provides crucial information about the fate of a molecule after it absorbs light, including its emission properties, efficiency, and dynamics.
Excitation and Emission Spectra Analysis
The fluorescence excitation spectrum of a pure compound, in principle, mirrors its absorption spectrum. For this compound, the emission spectrum is anticipated to be characteristic of a highly fluorescent pyrene derivative. Pyrene itself is known for its structured emission spectrum, typically showing five distinct vibronic bands when in a non-polar solvent. researchgate.netmdpi.com This vibrational fine structure arises from transitions from the lowest excited singlet state (S₁) to different vibrational levels of the ground state (S₀).
The styryl substituent would likely influence the emission profile. In some stilbenoid-pyrene systems, the emission is dominated by the pyrene moiety, but the extended conjugation can shift the emission to longer wavelengths. diva-portal.orgacs.org At higher concentrations, pyrene and its derivatives are famous for forming excimers (excited-state dimers), which result in a broad, structureless, and significantly red-shifted emission band, typically around 480 nm. instras.com This behavior would also be expected for this compound.
Quantum Yield and Fluorescence Lifetime Measurements
Fluorescence quantum yield (ΦF) and fluorescence lifetime (τF) are key parameters that quantify the efficiency and timescale of the emission process. The quantum yield is the ratio of photons emitted to photons absorbed, while the lifetime is the average time the molecule spends in the excited state before returning to the ground state. researchgate.net
Specific experimental values for this compound are not widely reported in the literature. However, data from analogous compounds can provide an estimate. Pyrene in cyclohexane (B81311) has a quantum yield of 0.32 and a long lifetime, which can be up to 440 ns. mdpi.comomlc.org For a trans-stilbenoid derivative of pyrene in methanol, a long average lifetime of 19.11 ns was recorded. acs.org The quantum yield and lifetime are intrinsically linked and are sensitive to the molecular structure and environment. researchgate.netrsc.org
| Compound | Solvent | Quantum Yield (ΦF) | Fluorescence Lifetime (τF) | Reference |
|---|---|---|---|---|
| Pyrene | Cyclohexane | 0.32 | ~440 ns | mdpi.comomlc.org |
| Pyrene | Acetonitrile (B52724) | 0.65 | - | mdpi.com |
| trans-stilbenoid pyrene derivative | Methanol (degassed) | - | 19.11 ns (average) | acs.org |
Solvent Effects on Spectroscopic Signatures
The photophysical properties of this compound are expected to be highly sensitive to the solvent environment, a phenomenon known as solvatochromism. researchgate.net Generally, in molecules where the excited state has a larger dipole moment than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state. evidentscientific.com This stabilization lowers the energy of the S₁ state, resulting in a bathochromic (red) shift in the fluorescence emission spectrum. evidentscientific.com
This effect has been observed for numerous pyrene derivatives and other push-pull chromophores. unt.edulsu.edu In a study of pyrene derivatives, increasing solvent polarity led to a red shift in the major emission peaks. unt.edu Similarly, computational studies on hydroxypyrene photoacids highlight the importance of specific solvent-solute interactions, such as hydrogen bonding, in determining the electronic transition energies. rsc.org Therefore, by measuring the emission spectra of this compound in a range of solvents with varying polarity, one could probe the change in its dipole moment upon excitation.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.comumsl.edu To be IR active, a vibration must cause a change in the molecule's dipole moment, while to be Raman active, it must cause a change in its polarizability. edinst.comksu.edu.sa
For this compound, the spectra would provide a detailed fingerprint based on its functional groups. Key expected vibrational bands include:
Aromatic C-H Stretching: Bands in the region of 3100-3000 cm⁻¹.
Alkene C-H Stretching: A band just above 3000 cm⁻¹ from the vinyl protons of the styryl group.
Aromatic C=C Stretching: A series of bands between approximately 1620 cm⁻¹ and 1450 cm⁻¹, characteristic of the polycyclic aromatic framework.
Alkene C=C Stretching: A band around 1650-1625 cm⁻¹ corresponding to the vinyl double bond.
Out-of-Plane C-H Bending: Strong bands in the 900-675 cm⁻¹ region, which are highly diagnostic of the substitution pattern on the aromatic rings. A prominent band near 965 cm⁻¹ would be indicative of the trans configuration of the styryl double bond.
Raman spectroscopy would be particularly effective for observing the symmetric vibrations of the carbon skeleton, such as the C=C stretching modes of the aromatic rings and the vinyl group, due to the large change in polarizability associated with these bonds. ksu.edu.sa Differences in the IR and Raman spectra of different crystalline forms (polymorphs) can arise from variations in molecule-molecule interactions within the crystal lattice. americanpharmaceuticalreview.com
X-ray Crystallography for Solid-State Molecular Conformation and Packing
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular packing. nih.gov While a specific crystal structure for this compound is not available in the searched literature, predictions can be made based on related structures.
Chemical Reactivity and Transformation Pathways of 6 Styrylbenzo a Pyrene
Electrophilic Aromatic Substitution Reactions
Electrophilic Aromatic Substitution (EAS) is a characteristic reaction for aromatic compounds, driven by the attack of an electrophile on the electron-rich π-system. dalalinstitute.com The mechanism typically proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. uomustansiriyah.edu.iqmasterorganicchemistry.com The reactivity of the aromatic ring towards EAS is significantly influenced by the nature of the substituents already present.
For 6-Styrylbenzo[a]pyrene, the styryl group (–CH=CHC₆H₅) attached at the C-6 position of the benzo[a]pyrene (B130552) (BaP) core is generally considered an activating group. It can donate electron density to the aromatic system, thereby increasing its nucleophilicity and making it more susceptible to electrophilic attack than the parent BaP. libretexts.org The BaP core itself is highly reactive, with theoretical and experimental studies on BaP and its derivatives indicating that the C-6 position is a primary site of high electron density and reactivity. nih.govnebraska.edu
While specific experimental data on the EAS reactions of this compound are not extensively documented in readily available literature, predictions can be made based on the known reactivity of BaP. Following the initial substitution at the 6-position with the styryl group, subsequent electrophilic attacks would be directed to other activated positions of the polycyclic system. The most likely sites for further substitution are the C-1 and C-3 positions, as these are the next most reactive sites in the BaP radical cation after C-6. nih.govnebraska.edu Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. masterorganicchemistry.comlibretexts.org The formation of the arenium ion intermediate is the rate-determining step, after which a rapid deprotonation restores the aromaticity of the system. uomustansiriyah.edu.iq
Oxidative Transformations and Radical Formation
The extended π-electron system of this compound makes it susceptible to one-electron oxidation, leading to the formation of a radical cation. This process is a key activation pathway for many polycyclic aromatic hydrocarbons. Studies on benzo[a]pyrene and its 6-substituted derivatives have shown that oxidation can be achieved using systems like iodine with silver perchlorate (B79767) (I₂/AgClO₄) or nitrosonium tetrafluoroborate (B81430) (NOBF₄). nih.govnebraska.edu This one-electron oxidation generates a radical cation where the charge is significantly localized at the C-6 position, with subsequent charge localization at C-1 and C-3. nih.govnebraska.edu
The resulting radical cation of this compound is a highly reactive intermediate. Its fate is determined by the reaction conditions and the nucleophiles present. For instance, reaction of the radical cations of benzo[a]pyrene and its 6-halo derivatives with water yields a mixture of benzo[a]pyrene-1,6-dione, benzo[a]pyrene-3,6-dione, and benzo[a]pyrene-6,12-dione. nih.govnebraska.edu In contrast, the radical cation of 6-methylbenzo[a]pyrene (B1207296) reacts with water to yield 6-hydroxymethylbenzo[a]pyrene. nebraska.edu Given the styryl substituent, the oxidative transformation of this compound would likely lead to complex products, potentially involving oxidation of the styryl double bond in addition to the formation of quinones on the BaP core.
Furthermore, heterogeneous reactions of PAHs like benzo[a]pyrene with atmospheric oxidants such as ozone can lead to the formation of environmentally persistent free radicals (EPFRs). rsc.org These reactions, studied via electron paramagnetic resonance (EPR) spectroscopy, show rapid initial radical production. For solid benzo[a]pyrene exposed to ozone, the radical signal can persist for many days, indicating the formation of very stable radical species, likely of the semiquinone type. rsc.org It is plausible that this compound would undergo similar reactions, forming long-lived radical species on surfaces.
Photochemical Reactivity and Degradation Pathways
The photochemical behavior of this compound is dictated by its two primary chromophores: the benzo[a]pyrene moiety and the styryl group. Both are known to be photoactive. Upon absorption of light, particularly UV radiation, the molecule can undergo several transformations.
One expected reaction is the trans-cis photoisomerization of the styryl double bond, a common reaction for stilbene-like compounds. researchgate.net Additionally, the stilbene (B7821643) unit can undergo a 6π-electrocyclization, a key step in the Mallory photocyclization reaction, which could lead to the formation of even larger, more complex polycyclic systems. nih.gov The reactivity can be influenced by substituent effects and the interplay between photochemical and radical reactivity. nih.gov
The benzo[a]pyrene core itself is subject to photodegradation. Direct photolysis is a known degradation pathway for PAHs in the environment, although its efficiency can be low in certain media. nih.gov The photochemical degradation of BaP can be enhanced by photocatalysts like zinc oxide or iron oxides. mdpi.comnih.gov Under irradiation, these semiconductor catalysts generate electron-hole pairs, which in turn produce highly reactive oxygen species that degrade the PAH molecule. mdpi.com The degradation of BaP in the presence of goethite, for example, leads to the formation of metabolites such as diones, diols, and epoxides, which are eventually further degraded. nih.gov
Furthermore, studies on 6-nitrobenzo[a]pyrene have shown that it can release nitric oxide (NO) upon visible-light irradiation, a reaction not observed for other nitro-isomers. nih.gov This specific reactivity at the 6-position involves the formation of a 6-oxyBaP radical as a concomitant product. nih.gov This suggests that the 6-position of the BaP core is particularly susceptible to photochemical transformations, which would also be a factor in the photochemical fate of this compound.
Thermal Stability and Pyrolysis Product Characterization
The thermal stability of polycyclic aromatic hydrocarbons is a critical factor in their environmental persistence and their behavior in high-temperature processes like pyrolysis. Studies on benzo[a]pyrene have shown that it degrades when heated, with the rate of degradation increasing with temperature. jfda-online.comjfda-online.com
The table below, based on data for related PAHs, illustrates the effect of temperature on degradation.
| Compound | Condition | Temperature (°C) | Degradation Rate Constant (k, hr⁻¹) |
|---|---|---|---|
| Benzo[a]anthracene | Solid | 100 | Higher than BaP |
| Benzo[a]pyrene | Solid | 100 | Lower than BaA |
| Dibenz[a,h]anthracene | Solid | 100 | Lower than BaP |
| Benzo[a]anthracene | Solid | 200 | Lower than BaP |
| Benzo[a]pyrene | Solid | 200 | Higher than BaA |
| Dibenz[a,h]anthracene | Solid | 200 | Lower than BaP |
Data adapted from studies on the thermal stability of PAHs. jfda-online.comjfda-online.com
Pyrolysis, the thermal decomposition of materials at elevated temperatures in an inert atmosphere, would lead to the breakdown of this compound. Studies on the pyro-catalytic degradation of pyrene (B120774) have shown that at lower temperatures (e.g., 150°C), decomposition products include smaller aromatic compounds. nih.gov As the pyrolysis temperature increases, the product distribution shifts towards the formation of char. nih.gov It is therefore expected that the pyrolysis of this compound would yield a range of smaller aromatic fragments and ultimately a carbonaceous char residue at higher temperatures.
Investigation of Reaction Intermediates and Transition States
The transformation pathways of this compound are governed by the formation of various short-lived, high-energy species. The characterization and understanding of these reaction intermediates and transition states are crucial for elucidating the reaction mechanisms.
Reaction Intermediates:
Arenium Ion (Sigma Complex): In electrophilic aromatic substitution reactions, the key intermediate is the arenium ion. dalalinstitute.comuomustansiriyah.edu.iq This is a carbocation formed by the addition of the electrophile to the aromatic ring. For this compound, this intermediate would be resonance-stabilized by the delocalization of the positive charge across the large polycyclic system.
Radical Cation: As discussed in section 4.2, one-electron oxidation of this compound leads to a radical cation (BaP•+). nih.govnebraska.edu This species is a critical intermediate in oxidative degradation pathways. Its stability and reactivity are central to the subsequent formation of quinones and other oxidation products. nebraska.edu The generation of the 6-oxyBaP radical during the photolysis of 6-nitroBaP is another example of a key radical intermediate. nih.gov
Excited States: In photochemical reactions, the initial absorption of a photon promotes the molecule to an electronically excited state (singlet or triplet state). These excited states are the true reactants in photochemical transformations like photoisomerization and photocyclization. nih.gov
Transition States: Transition states are the highest energy points along a reaction coordinate, representing the fleeting arrangement of atoms as they transition from reactants to intermediates or products. While direct observation is extremely challenging, their structures and energies can be investigated using computational chemistry methods. For instance, DFT (Density Functional Theory) calculations have been used to locate the transition state structures for the formation of benzo[a]pyrene from smaller PAHs. semanticscholar.org Similar computational approaches could be applied to model the transition states for the various reactions of this compound, such as the transition state for the addition of an electrophile (EAS), the epoxidation of the styryl double bond, or the ring closure in a photocyclization reaction. The interception of two different, in-situ formed reaction intermediates is a complex synthetic challenge that relies on matching the energy barriers for the formation of both intermediates. nih.gov
Molecular and Cellular Biological Interactions of 6 Styrylbenzo a Pyrene in Vitro/cellular Level
Enzymatic Biotransformation Pathways and Metabolite Characterization (In Vitro Systems)
The metabolic fate of 6-styrylbenzo[a]pyrene in biological systems is predicted to follow the established pathways for polycyclic aromatic hydrocarbons (PAHs), primarily involving initial enzymatic oxidation (Phase I) followed by conjugation reactions (Phase II) to facilitate excretion. mdpi.comosti.gov In vitro systems utilizing hepatic microsomes from various species, including rats and humans, have been instrumental in elucidating these pathways for the parent compound, B[a]P. nih.govwur.nl
Phase I Metabolic Pathways: Cytochrome P450 (CYP) Mediated Oxidation
Phase I metabolism of PAHs is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. mdpi.comnih.gov For B[a]P, CYP1A1, CYP1A2, and CYP1B1 are the principal isoforms responsible for its metabolic activation into reactive intermediates. mdpi.comnih.gov The introduction of a styryl group at the C-6 position of the benzo[a]pyrene (B130552) core is expected to influence the regioselectivity and rate of CYP-mediated oxidation. Studies on alkyl-substituted B[a]P analogues have shown that substitution can shift the metabolic focus from aromatic ring oxidation to oxidation of the aliphatic side chain. wur.nl
The most well-characterized activation pathway for benzo[a]pyrene leads to the formation of highly reactive diol epoxides. researchgate.netresearchgate.net This multi-step process is initiated by CYP-mediated epoxidation across the 7,8-double bond. The resulting B[a]P-7,8-epoxide is then hydrolyzed by epoxide hydrolase to form (−)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene ((−)-BP-7,8-diol). nih.govresearchgate.net This dihydrodiol is a substrate for a second CYP-mediated oxidation, which forms the ultimate carcinogenic metabolite, (+)-7β,8α-dihydroxy-9α,10α-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (BPDE). researchgate.netnih.gov This metabolite can form covalent adducts with DNA, a critical event in chemical carcinogenesis. rcsb.orgnih.gov While this pathway has not been explicitly detailed for this compound, the B[a]P backbone makes it a highly probable route of metabolic activation.
Table 1: Key Enzymes and Metabolites in the Diolepoxide Pathway of Benzo[a]pyrene
| Step | Enzyme(s) | Substrate | Product(s) |
| 1. Initial Oxidation | Cytochrome P450 (CYP1A1, CYP1B1) | Benzo[a]pyrene (B[a]P) | B[a]P-7,8-epoxide |
| 2. Hydration | Epoxide Hydrolase | B[a]P-7,8-epoxide | B[a]P-7,8-dihydrodiol |
| 3. Second Oxidation | Cytochrome P450 (CYP1A1, CYP1B1) | B[a]P-7,8-dihydrodiol | Benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE) |
An alternative pathway for PAH activation involves a one-electron oxidation to form a radical cation. nih.govnih.gov This pathway is particularly relevant for this compound due to the substitution at the C-6 position, which is a known site of charge localization in the B[a]P radical cation. nih.gov In vitro studies using chemical oxidation have successfully generated radical cations from B[a]P and its 6-substituted derivatives, including 6-fluoro-, 6-chloro-, 6-bromo-, and 6-methylbenzo[a]pyrene (B1207296). nih.gov
The reactivity of these radical cations has been investigated, showing that reaction with water leads to the formation of stable quinone products, specifically B[a]P-1,6-dione, B[a]P-3,6-dione, and B[a]P-6,12-dione. nih.govnih.gov For the 6-methylbenzo[a]pyrene radical cation, the reaction with water yields 6-hydroxymethylbenzo[a]pyrene. nih.gov This suggests that the styryl substituent in this compound could be a target for oxidation following the formation of a radical cation. These radical cations are also capable of reacting directly with DNA, forming depurinating adducts such as BP-6-N7Gua. nih.govnih.gov
Information regarding meso-region biomethylation as a significant metabolic pathway for benzo[a]pyrene or its 6-substituted derivatives is not prominently featured in the reviewed scientific literature. The primary metabolic transformations involve oxidation and subsequent conjugation reactions. Studies on 6-methyl-B[a]P focus on the metabolism of the already methylated compound, particularly through side-chain oxidation, rather than methylation as a metabolic step. wur.nl
Phase II Metabolic Conjugation Reactions: Glucuronidation, Sulfation, and Glutathione (B108866) Conjugation (In Vitro)
Phase II metabolism involves the conjugation of Phase I metabolites with endogenous molecules to increase their water solubility and facilitate their elimination from the body. osti.gov These detoxification pathways are crucial for mitigating the harmful effects of reactive PAH metabolites.
Glucuronidation : This is a major Phase II reaction for B[a]P metabolites. osti.gov Uridine 5'-diphospho-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to hydroxylated metabolites, such as 3-hydroxy-B[a]P and various dihydrodiols. osti.govpsu.edu In vitro assays using human and rodent liver microsomes have demonstrated significant glucuronidation of B[a]P phenols and diols. osti.govnih.gov There is substantial interindividual variability in UGT activity in humans, which can influence susceptibility to B[a]P-induced toxicity. psu.edu
Sulfation : Sulfotransferases (SULTs) catalyze the conjugation of a sulfonate group to hydroxylated PAHs. While generally considered a less prominent pathway than glucuronidation for B[a]P in liver preparations, it is nonetheless an active route of detoxification. nih.govpsu.edu
Glutathione Conjugation : Glutathione S-transferases (GSTs) play a critical role in detoxifying electrophilic metabolites like epoxides. nih.govnih.gov The highly reactive benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE) is a substrate for GSTs, which catalyze its conjugation with glutathione (GSH), neutralizing its reactivity and preventing DNA damage. nih.gov The efficiency of this conjugation is a key factor in determining cellular susceptibility to PAH-induced mutagenesis. nih.govmdpi.com
It is highly probable that hydroxylated metabolites of this compound, formed during Phase I, would undergo these same Phase II conjugation reactions.
Characterization of Enzymatically Generated Metabolites (In Vitro)
The characterization of metabolites formed during in vitro incubations is essential for understanding the bioactivation and detoxification of a compound. High-performance liquid chromatography (HPLC) is a standard technique used to separate and identify the various metabolites of B[a]P. nih.gov
For the parent B[a]P, in vitro metabolism with rat liver microsomes generates a profile of metabolites that includes:
Phenols : 3-hydroxy-B[a]P and 9-hydroxy-B[a]P. nih.govnih.gov
Dihydrodiols : B[a]P-4,5-dihydrodiol, B[a]P-7,8-dihydrodiol, and B[a]P-9,10-dihydrodiol. wur.nlnih.gov
Quinones : B[a]P-1,6-dione, B[a]P-3,6-dione, and B[a]P-6,12-dione. wur.nl
For 6-substituted B[a]P derivatives, the metabolite profile is altered. As noted, the radical cations of 6-halo-B[a]P derivatives yield diones, while 6-methyl-B[a]P can be oxidized on the side chain to form 6-hydroxymethyl-B[a]P and its subsequent ring-hydroxylated derivatives. wur.nlnih.gov Based on these findings, the expected metabolites of this compound would include a mixture of products from oxidation on the aromatic core (phenols, dihydrodiols) and on the styryl side chain.
Table 2: Characterized Metabolites of Benzo[a]pyrene and 6-Substituted Derivatives from In Vitro Studies
| Parent Compound | In Vitro System | Identified Metabolites |
| Benzo[a]pyrene | Rat/Human Liver Microsomes | 9-hydroxy-B[a]P, 3-hydroxy-B[a]P, B[a]P-4,5-dihydrodiol, B[a]P-9,10-dihydrodiol, B[a]P-7,8-dihydrodiol, B[a]P-1,6-dione, B[a]P-3,6-dione, B[a]P-6,12-dione. wur.nlnih.govnih.gov |
| 6-Methylbenzo[a]pyrene | Rat Liver Microsomes | Side-chain oxidation products (e.g., 6-hydroxymethyl-B[a]P), various ring-hydroxylated metabolites. wur.nl |
| 6-Halobenzo[a]pyrenes | Chemical Oxidation | B[a]P-1,6-dione, B[a]P-3,6-dione, B[a]P-6,12-dione. nih.gov |
Nucleic Acid Adduct Formation: Mechanistic Studies (Cell-Free and Cell-Based Systems)
There is a lack of specific research identifying and characterizing the formation of DNA and RNA adducts resulting from exposure to this compound. The scientific literature does not currently contain detailed information on the following aspects for this specific compound:
Impact on DNA Replication and Transcription Fidelity (In Vitro)
In vitro studies examining how this compound-derived adducts may interfere with the processes of DNA replication and transcription, potentially leading to mutations or inhibition of gene expression, have not been reported.
Molecular Interactions with Cellular Macromolecules Beyond Nucleic Acids
There is no available information detailing the specific interactions of this compound or its metabolites with other cellular macromolecules, such as proteins or lipids.
Due to the absence of specific research data for this compound in these areas, no data tables can be generated.
Based on comprehensive searches of publicly available scientific literature, there is currently insufficient specific data on the chemical compound "this compound" to generate the detailed article as outlined in the user's request.
The performed searches for "this compound" in relation to protein adduction, aryl hydrocarbon receptor (AhR) interaction, and modulation of enzyme activities and signaling pathways did not yield specific research findings for this particular derivative. The vast majority of available research focuses on its parent compound, benzo[a]pyrene (BaP).
Due to the strict instruction to focus solely on this compound and not to introduce information outside the explicit scope, it is not possible to provide a scientifically accurate and detailed article on its specific molecular and cellular biological interactions at this time. Further research dedicated specifically to this compound is required before such an analysis can be compiled.
Computational and Theoretical Chemistry of 6 Styrylbenzo a Pyrene
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic characteristics and reactivity of 6-styrylbenzo[a]pyrene. These methods, rooted in quantum mechanics, offer a detailed perspective on the molecule's behavior.
Density Functional Theory (DFT) Studies for Geometry Optimization and Energetics
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For polycyclic aromatic hydrocarbons like benzo[a]pyrene (B130552) and its derivatives, DFT calculations, particularly with the B3LYP functional, have been effectively used to determine optimized molecular geometries and vibrational spectra. nih.gov For instance, studies on benzo[a]pyrene (BaP) and its mononitrated isomers have shown that DFT calculations can predict vibrational data to within approximately 5 cm⁻¹ of experimental values. nih.gov
The optimization of geometries and calculation of frequencies are often carried out using specific basis sets, such as 6-311G**, to predict the heat of formation and the most stable structures of pyrene (B120774) and its derivatives. scirp.org Such calculations are crucial for understanding the stability and reactivity of these compounds. scirp.org The energetics of pyrene dimers have also been investigated using high-level quantum chemical predictions, providing insights into their structure and stability. mdpi.com
Table 1: Computational Methods for Geometry Optimization and Energetics
| Computational Method | Basis Set | Application | Reference |
|---|---|---|---|
| Density Functional Theory (DFT), B3LYP | 6-311+G | Molecular geometries and vibrational spectra of BaP and its isomers | nih.gov |
| Density Functional Theory (DFT), B3LYP | 6-311G** | Heat of formation and optimized structure of pyrene derivatives | scirp.org |
| Dispersion-corrected DFT | Not Specified | Intermolecular interaction energy in pyrene dimers | mdpi.com |
Calculation of Molecular Orbitals (HOMO/LUMO) and Electrostatic Potentials
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity and electronic properties of a molecule. The energy difference between HOMO and LUMO, the HOMO-LUMO gap, is an indicator of the molecule's stability; a larger gap suggests higher stability and lower reactivity. scirp.org
For pyrene, the calculated HOMO-LUMO energy gap is in excellent agreement with experimental values. researchgate.net The analysis of HOMO and LUMO energies helps in understanding the electronic transitions and the effects of substituents on the absorption spectra of related compounds like 3-styrylbenzo[f]quinoline. researchgate.net Furthermore, electrostatic potential maps provide a visual representation of the charge distribution within a molecule, indicating regions that are electron-rich or electron-poor, which is crucial for predicting sites of electrophilic or nucleophilic attack.
Table 2: Calculated Electronic Properties of Pyrene
| Property | Calculated Value | Experimental Value | Reference |
|---|---|---|---|
| HOMO-LUMO Energy Gap | 3.84 eV | 3.85 eV | researchgate.net |
Prediction of Spectroscopic Properties (UV-Vis, Fluorescence)
Theoretical calculations are instrumental in predicting and interpreting the spectroscopic properties of complex molecules. Time-dependent density functional theory (TD-DFT) is a common method used to calculate absorption spectra. For instance, the absorption spectra of 3-styrylbenzo[f]quinoline s-conformers calculated by the TD-B3LYP/6-31G* method have been shown to describe the experimental spectrum well. researchgate.net
Similarly, quantum chemistry calculations using Gaussian software have been employed to understand the relationship between molecular structure, optical properties, and emission characteristics of pyrene-fused dibenzoazatetracenes. worktribe.com These calculations help in explaining the observed fluorescence and any shifts in the emission spectra due to structural modifications or aggregation effects. worktribe.com The fluorescence spectra of various 6-substituted benzo[a]pyrene derivatives have also been described and analyzed. rsc.org
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and intermolecular interactions over time. This approach is particularly useful for understanding how molecules like this compound might interact with biological systems.
Simulation of Interactions with Biological Macromolecules (e.g., DNA, Proteins)
Such simulations can also be applied to understand the binding of related compounds to amyloid fibrils, which are protein aggregates associated with various neurodegenerative diseases. nih.govacs.org Computational approaches, including molecular docking, help in identifying potential binding sites and modes of interaction between small molecules and these protein structures. nih.govntnu.no
Host-Guest Complexation Studies
Host-guest chemistry involves the formation of complexes between a host molecule, which has a cavity, and a guest molecule that fits within it. This principle is relevant to the interaction of pyrene derivatives with host systems like cyclodextrins. thno.org Fluorescence analysis based on competitive host-guest interactions between β-cyclodextrin polymers and pyrene-labeled probes has been developed for biochemical assays. nih.gov In these systems, the pyrene moiety can reside in the lipophilic cavities of the cyclodextrin, leading to changes in its fluorescence properties. nih.gov
The study of host-guest complexation is also crucial in the development of supramolecular structures. For example, the synthesis and host-guest chemistry of pyrene-based cagearene isomers have been investigated, highlighting their unique optical properties. rsc.org Furthermore, the encapsulation of molecules within metallacages represents another area where host-guest interactions are fundamental, with potential applications in drug delivery and therapy. chemsoc.org.cn
Reaction Mechanism Elucidation via Computational Methods
Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the complex reaction pathways of PAHs. nih.govnih.gov These techniques can elucidate elementary steps and predict which product isomers are favored. nih.gov For a molecule like this compound, computational analysis would explore how the styryl group at the C6 position influences its reactivity compared to the parent BaP.
Transition State Analysis and Reaction Pathway Mapping
The metabolic activation of benzo[a]pyrene is a critical process initiating its carcinogenic activity, and it proceeds through several potential pathways, including the diol-epoxide pathway, the quinone pathway, and the radical-cation pathway. researchgate.net Computational chemists use transition state theory to investigate these mechanisms. nih.gov By calculating the geometries, energies, and vibrational frequencies of reactants, transition states, and products, a complete map of the reaction pathway can be constructed. nih.gov
For benzo[a]pyrene, one-electron oxidation, modeled by reactions with agents like manganic acetate (B1210297) or simulated by cytochrome P450, generates a radical cation localized at the C6 position. acs.orgpsu.edunih.gov Subsequent reactions with nucleophiles preferentially form 6-substituted derivatives. psu.edu Computational studies on the formation of BaP itself from smaller precursors like chrysene (B1668918) and benz(a)anthracene (B33201) have been performed using DFT methods such as B3LYP and M06-2X. These studies map out the multi-step reaction involving additions, ring closures, and hydrogen shifts. nih.gov
A computational study on the degradation of BaP catalyzed by Mn-corrolazine identified a three-step mechanism involving epoxidation, hydrogen transfer, and rearrangement, with calculated activation energies for each step. frontiersin.org For this compound, a similar computational approach would be necessary to determine how the styryl substituent alters the stability of intermediates and the energy barriers of transition states in these activation pathways.
Energetic Profiles of Metabolic Activation and Adduct Formation
The energetic profile of a reaction pathway determines the feasibility and rate of each step. For PAHs, this includes the energy required for metabolic activation and the subsequent formation of DNA adducts, which is a key event in chemical carcinogenesis. nih.gov
In the case of benzo[a]pyrene, its metabolism to benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE) is a well-studied activation pathway. researchgate.net This highly reactive epoxide then forms covalent adducts with DNA, primarily at the N2 position of guanine. nih.gov Computational models can calculate the energy changes (ΔE) and Gibbs free energy (ΔG) for each step of this transformation. For instance, the catalytic degradation of BaP to 11-hydroxy-BaP involves steps with activation energies as high as 53.47 kcal/mol, indicating a difficult transformation without external influence. frontiersin.org
The table below shows calculated activation energies for the Mn-corrolazine catalyzed degradation of BaP, illustrating the type of data generated through computational analysis. frontiersin.org
| Reaction Step | Description | Activation Energy (kcal/mol) |
|---|---|---|
| Step 1: Epoxidation | Formation of 11,12-epoxybenzopyrene | 23.3 |
| Step 2: Hydrogen Transfer | Formation of intermediate IM2 | 37.98 |
| Step 3: Rearrangement | Formation of 11-OH-BaP | 53.47 |
For this compound, a key computational question would be how the styryl group affects the energetics of forming diol epoxides in the bay region or influences the stability of the C6 radical cation. This would provide insight into whether the styryl group enhances or mitigates the carcinogenic potential compared to the parent BaP.
QSAR (Quantitative Structure-Activity Relationship) Modeling for Structural Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the biological activity of chemical compounds based on their molecular structures. rsc.orgrsc.org For complex molecules like PAHs, QSAR is a valuable tool for estimating properties like carcinogenicity and toxicity without extensive animal testing. researchgate.net QSAR models are built by finding a mathematical relationship between molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and a measured biological activity.
For PAHs, QSAR models have been developed to predict carcinogenicity based on various descriptors, including the energies of formation for metabolites, molecular orbital energies, and descriptors derived from the molecular electrostatic potential (MESP). nih.govacs.org A study using random forest (RF) modeling successfully predicted the carcinogenicity of 91 different PAHs based on descriptors calculated from their molecular structures. rsc.orgrsc.org The model achieved a high classification accuracy, demonstrating the predictive power of the QSAR approach. rsc.orgrsc.org
The table below summarizes the performance of different QSAR models in predicting PAH carcinogenicity, highlighting the superior performance of the Random Forest model in this specific study. rsc.org
| Model Type | Classification Accuracy | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) |
|---|---|---|---|
| Random Forest (RF) | 0.9333 | 0.8889 | 1.0000 |
| Partial Least Squares-Discriminant Analysis (PLS-DA) | Not specified | Not specified | Not specified |
| Artificial Neural Network (ANN) | Not specified | Not specified | Not specified |
To develop a QSAR model for this compound and its analogues, a dataset of structurally similar compounds with known biological activities would be required. Molecular descriptors for each analogue would be calculated, and statistical methods would be employed to build a predictive model. Such a model could then be used to estimate the activity of new or untested analogues, aiding in the prioritization of compounds for further experimental study.
Analytical Method Development for Detection and Quantification of 6 Styrylbenzo a Pyrene
Sample Preparation Techniques for Diverse Matrices
Effective sample preparation is critical for accurate quantification of trace-level contaminants like 6-Styrylbenzo[a]pyrene. The primary goals are to isolate the analyte from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis.
Extraction Methods (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction)
The choice of extraction method depends heavily on the sample matrix (e.g., water, soil, food, biological tissues).
Liquid-Liquid Extraction (LLE) is a conventional and widely used technique for isolating PAHs from aqueous samples. blackmeditjournal.orgmdpi.com It involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. For instance, in the analysis of PAHs in seawater, n-hexane has been effectively used as the extraction solvent. blackmeditjournal.orgresearchgate.net The process often involves multiple extractions to ensure quantitative transfer of the analyte. mdpi.comkorea.ac.kr For solid and semi-solid samples like food or tissues, a saponification step using an alkali solution (e.g., potassium hydroxide (B78521) in methanol) is often employed prior to LLE to break down the fatty matrix, releasing the trapped PAHs. mdpi.comkorea.ac.krcdc.gov
Solid-Phase Extraction (SPE) offers several advantages over LLE, including reduced solvent consumption, higher sample throughput, and the potential for greater selectivity. mdpi.comacademicjournals.org The technique involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase) that retains the analyte. mdpi.com For PAHs, which are nonpolar compounds, reversed-phase sorbents like C18-bonded silica (B1680970) are commonly used. obrnutafaza.hr The retained analytes are then eluted with a small volume of an appropriate organic solvent. obrnutafaza.hr SPE has been successfully applied to various matrices, including water, food extracts, and airborne particulate matter. academicjournals.orgobrnutafaza.hr For complex samples like crude oil or bitumen, a multi-step approach involving size-exclusion chromatography (SEC) followed by SPE on sorbents like Florisil can be necessary to isolate the PAH fraction from a multitude of interferences. nih.gov
Table 1: Comparison of Common Extraction Techniques for PAH Analysis
| Technique | Principle | Common Solvents/Sorbents | Target Matrices | Advantages | Disadvantages | Citations |
|---|---|---|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | Hexane, Dichloromethane, Toluene | Water, Food (post-saponification) | Simple, inexpensive equipment. | Labor-intensive, large solvent volumes, emulsion formation. | blackmeditjournal.orgmdpi.comresearchgate.netkorea.ac.kr |
| Solid-Phase Extraction (SPE) | Analyte adsorption onto a solid sorbent, followed by selective elution. | C18, Silica Gel, Florisil, Styrene-divinylbenzene | Water, Food extracts, Air | Reduced solvent use, high throughput, selective. | Cartridge cost, potential for sorbent clogging. | mdpi.comacademicjournals.orgobrnutafaza.hrnih.gov |
| Saponification | Hydrolysis of fatty matrix (triglycerides) using a base. | Methanolic KOH, NaOH | Edible Oils, Fatty Tissues | Effective for releasing analytes from fatty matrices. | Can be time-consuming, requires heating. | mdpi.comkorea.ac.krcdc.gov |
Cleanup and Pre-concentration Procedures (e.g., QuEChERS)
Following initial extraction, a cleanup step is often required to remove co-extracted matrix components that could interfere with chromatographic analysis.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a streamlined approach that combines extraction and cleanup into a few simple steps. Originally developed for pesticide analysis, it has been successfully modified for determining PAHs in complex food matrices like bread and spices. nih.govnih.govsigmaaldrich.comresearchgate.net A typical QuEChERS procedure for a solid sample involves:
Extraction of the analyte into a solvent like acetone (B3395972) or acetonitrile (B52724). nih.govnih.gov
A salting-out partitioning step, where salts like magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) are added to induce phase separation between the aqueous and organic layers. nih.gov
A dispersive SPE (dSPE) cleanup step, where an aliquot of the organic extract is mixed with a sorbent (e.g., primary secondary amine, PSA) to remove interferences like organic acids and polar pigments. nih.govresearchgate.net
This method is advantageous due to its speed, low solvent usage, and cost-effectiveness. nih.govresearchgate.net For highly complex matrices like paprika, the extraction solvent and cleanup sorbents can be optimized to enhance the recovery of heavier PAHs. sigmaaldrich.com
Other cleanup techniques include column chromatography using adsorbents like silica gel or alumina (B75360) and gel permeation chromatography (GPC), which separates molecules based on size and is effective for removing large molecules like lipids from the extract. korea.ac.krnih.govmdpi.com
Chromatographic Separation Methods
Chromatography is the core of the analytical process, separating the target analyte from other compounds in the extract before detection.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (UV, Fluorescence)
HPLC is a robust and widely used technique for the analysis of PAHs. cdc.govnih.gov Separations are typically performed using reversed-phase columns (most commonly C18) with a mobile phase consisting of a gradient mixture of acetonitrile and water. lcms.czoiv.int
UV Detection: A UV detector is a common and relatively inexpensive detector for HPLC. blackmeditjournal.orgcdc.gov It measures the absorbance of the analyte at a specific wavelength. While effective, its selectivity can be limited in complex samples where multiple compounds may absorb at the same wavelength. hplc.eu
Fluorescence Detection (FLD): Fluorescence detection offers significantly higher sensitivity and selectivity for PAHs compared to UV detection. researchgate.nethplc.euiupac.org These compounds exhibit native fluorescence, and the detector can be programmed to use specific excitation and emission wavelengths for different analytes as they elute from the column. lcms.czmdpi.com This wavelength programming maximizes the signal for each target compound while minimizing background interference, allowing for very low detection limits, often in the parts-per-trillion (ng/L) range. blackmeditjournal.orglcms.cz The high sensitivity of FLD makes it particularly suitable for trace-level analysis in environmental and food samples. iupac.org
Table 2: Example HPLC Conditions for PAH Analysis
| Parameter | Condition | Purpose | Citations |
|---|---|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 x 50 mm) | Separation based on hydrophobicity. | hplc.eu |
| Mobile Phase | Acetonitrile/Water Gradient | To effectively elute a wide range of PAHs with different polarities. | lcms.czoiv.int |
| Flow Rate | ~1.0 - 2.0 mL/min | Controls the speed of the separation. | blackmeditjournal.orgresearchgate.net |
| UV Detection | 254 nm | General purpose detection. | blackmeditjournal.orgresearchgate.net |
| Fluorescence Detection | Wavelength Programming (e.g., Ex: 260 nm, Em: 350-500 nm) | Highly sensitive and selective detection of fluorescent PAHs. | lcms.czhplc.eu |
| Limit of Detection | ~0.02 - 0.25 µg/L (FLD) | Demonstrates the high sensitivity of the fluorescence technique. | blackmeditjournal.orglcms.cz |
Gas Chromatography (GC) Coupled with Advanced Detectors
Gas chromatography is another powerful separation technique, particularly for volatile and semi-volatile compounds like PAHs. It offers high resolution, which is crucial for separating isomeric PAHs that are difficult to distinguish by other means. diva-portal.org The separation occurs in a long, thin capillary column.
The most common detector paired with GC for PAH analysis is a Mass Spectrometer (MS) , which provides definitive identification based on the mass-to-charge ratio of the compound and its fragments. korea.ac.krnih.govdiva-portal.org GC-MS is considered a gold-standard method for confirming the presence of specific PAHs. mdpi.com Other detectors like the Flame Ionization Detector (FID) can also be used, but they lack the specificity of MS. nih.gov The development of specialized GC columns, such as those designed specifically for PAHs, can further enhance the separation of critical isomeric pairs. sigmaaldrich.com
Mass Spectrometry-Based Detection and Quantification
Mass spectrometry is an indispensable tool for the unambiguous identification and highly sensitive quantification of organic contaminants. It can be coupled with both GC and LC.
When used with GC (GC-MS), the sample is ionized, typically by electron ionization (EI), which breaks the molecule into characteristic fragments. researchgate.net The mass spectrometer then separates these fragments based on their mass-to-charge ratio, creating a mass spectrum that serves as a chemical fingerprint for the compound. researchgate.net For enhanced sensitivity and selectivity, Selected Ion Monitoring (SIM) mode can be used, where the instrument is set to detect only a few specific ions characteristic of the target analyte, thereby reducing background noise and lowering detection limits. nih.govresearchgate.net
Tandem Mass Spectrometry (MS/MS) , available on both GC and LC platforms, provides an even higher degree of certainty and sensitivity. mdpi.comnih.gov In this technique, a specific parent ion of the analyte is selected, fragmented further, and then one or more of the resulting product ions are monitored. This process significantly reduces matrix interference and allows for quantification at extremely low levels. sigmaaldrich.comnih.gov For example, a GC-MS/MS method was developed for quantifying benzo[a]pyrene (B130552) metabolites in urine with a lower limit of quantification of 50 pg/L. nih.gov Similarly, stable isotope dilution mass spectrometry, which uses isotopically labeled versions of the analyte as internal standards, can achieve limits of quantitation in the low femtomole range. nih.gov
Table 3: Common Mass Spectrometry Parameters for PAH Analysis
| Technique | Ionization Mode | Analysis Mode | Key Advantage | Citations |
|---|---|---|---|---|
| GC-MS | Electron Ionization (EI) | Full Scan / SIM | Provides structural confirmation (fingerprint), SIM mode enhances sensitivity. | nih.govresearchgate.netepa.gov |
| GC-MS/MS | Electron Ionization (EI) | Multiple Reaction Monitoring (MRM) | Superior selectivity and sensitivity by reducing chemical noise. | sigmaaldrich.comnih.gov |
| LC-MS | APCI / ESI | SIM / Full Scan | Suitable for less volatile PAHs and their metabolites. | nih.govwaters.com |
LC-MS/MS and GC-MS/MS for Trace Analysis and Metabolite Profiling
The detection of trace levels of PAHs and their derivatives, such as this compound, in complex environmental and biological matrices necessitates highly sensitive and selective analytical techniques. Tandem mass spectrometry (MS/MS) coupled with chromatographic separation, either liquid chromatography (LC) or gas chromatography (GC), is the gold standard for this purpose.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly well-suited for the analysis of PAHs and their metabolites, which can be more polar and less volatile than the parent compound. sciex.com The LC separation, typically using a reversed-phase column, resolves isomers and separates the analyte of interest from matrix interferences. mac-mod.com Following separation, the analyte is ionized, commonly using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), and introduced into the mass spectrometer. sciex.comnih.gov The use of APCI has been shown to provide high selectivity and sensitivity with minimal matrix effects for PAH analysis. sciex.com
In MS/MS, a specific precursor ion corresponding to the mass of this compound is selected, fragmented, and one or more characteristic product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), significantly enhances selectivity and sensitivity, allowing for detection at very low concentrations. sciex.comnih.gov
For metabolite profiling , LC-MS/MS is indispensable. The metabolism of the parent compound, BaP, involves pathways that form products such as dihydrodiols, diones, and tetrahydrotetrols. nih.gov A stable isotope dilution LC-MS/MS method developed for BaP metabolites demonstrated a 500-fold increase in sensitivity compared to older radiometric detection methods, with a limit of quantitation (LOQ) of 6 fmol for 3-hydroxybenzo[a]pyrene. nih.gov This approach would be directly applicable to identifying and quantifying potential metabolites of this compound, which would likely include hydroxylated and epoxide derivatives formed through similar enzymatic processes. nih.govnih.gov
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a powerful alternative, especially for the analysis of the less polar parent compound. GC offers high-resolution separation of complex PAH mixtures on capillary columns. nsf.gov When coupled with MS/MS, it provides excellent sensitivity and selectivity, effectively reducing background noise from complex matrices like soil or food. researchgate.netshimadzu.com For BaP, GC-MS/MS analysis has been shown to be more sensitive than single MS analysis, with a lower limit of detection. researchgate.netpsu.edu A recent GC-MS/MS method for a BaP metabolite in urine achieved a lower limit of quantification of 50 pg/L, highlighting the technique's sensitivity. nih.gov Given its volatility is likely similar to other PAHs of its size, this compound would be amenable to GC-MS/MS analysis for trace quantification.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of compounds like this compound and its metabolites. Unlike nominal mass instruments, HRMS instruments (e.g., Time-of-Flight (TOF), Orbitrap, or Fourier-transform ion cyclotron resonance (FT-ICR)) provide highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). nih.gov
This capability allows for the determination of the elemental formula of an analyte from its exact mass. mdpi.com For a novel or uncharacterized compound like this compound, HRMS can confirm its molecular formula (C₂₈H₁₈), distinguishing it from other potential isobaric (same nominal mass) compounds. This is particularly valuable in complex samples where multiple compounds might co-elute from the chromatography column. nsf.gov
Furthermore, in metabolite profiling studies, HRMS is essential for identifying unknown metabolites. By comparing the accurate masses of potential metabolites with theoretical values for expected biotransformations (e.g., hydroxylation, epoxidation), researchers can propose and confirm metabolite structures. mdpi.com An analytical workflow using HRMS was successfully developed for screening a wide range of contaminants, demonstrating its power in identifying compounds based on accurate mass and isotopic patterns. nih.goveurachem.org
Development of Immunoassays and Biosensors for Specific Detection
While chromatographic-mass spectrometric methods provide detailed and highly accurate data, they can be time-consuming and require expensive instrumentation. Immunoassays and biosensors offer a complementary approach, providing rapid, cost-effective, and often portable screening solutions. medcraveonline.com The development of such tools for this compound would follow established principles used for other PAHs. researchgate.netrepec.org
Immunoassays utilize the highly specific binding interaction between an antibody and its target antigen. nih.gov To develop an immunoassay for this compound, specific antibodies would first need to be produced by immunizing an animal with the target molecule (or a hapten-carrier conjugate). These antibodies can then be used in various assay formats, such as the Enzyme-Linked Immunosorbent Assay (ELISA). tandfonline.comacs.org ELISAs are capable of detecting low levels of PAH-DNA adducts and can be designed for high-throughput screening of many samples. nih.gov For instance, a fluorescence polarization immunoassay for BaP achieved a limit of detection of 0.9 ng/mL. tandfonline.com
Biosensors are analytical devices that combine a biological recognition element (like an antibody, enzyme, or DNA) with a physical transducer to generate a measurable signal. medcraveonline.com Affinity-based biosensors for PAHs have been developed that allow for near real-time assessment of concentrations in aqueous samples. nih.gov For example, a monoclonal antibody-based biosensor was able to detect PAHs at concentrations as low as 0.2 µg/L in about 10 minutes. nih.gov A biosensor for this compound could be designed using specific antibodies immobilized on a sensor surface, providing a rapid method for on-site environmental monitoring.
Method Validation (Sensitivity, Selectivity, Reproducibility, Limit of Detection, Limit of Quantification)
The validation of any analytical method is crucial to ensure that the generated data is accurate, reliable, and fit for purpose. researchgate.net A method developed for this compound would need to be rigorously validated by assessing key performance parameters. d-nb.info
Sensitivity refers to the method's ability to discriminate between small differences in analyte concentration, often reflected by the slope of the calibration curve.
Selectivity is the ability of the method to measure the analyte of interest without interference from other components in the sample matrix (e.g., other PAHs, lipids). MS/MS techniques offer very high selectivity. aps.orgresearchgate.net
Reproducibility describes the precision of the method when repeated over time and by different analysts. It is typically expressed as the relative standard deviation (RSD) of replicate measurements. For PAH analysis, RSD values are often required to be below 15-20%. researchgate.netresearchgate.netnih.gov
Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, often defined as a signal-to-noise ratio of 3. d-nb.infonih.gov
Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be measured with an acceptable level of precision and accuracy, typically defined as a signal-to-noise ratio of 10. d-nb.infonih.gov
The table below summarizes typical validation parameters from published methods for the parent compound, benzo[a]pyrene, using various techniques. These values provide a benchmark for what could be expected from a validated method for this compound.
Below is an interactive data table summarizing method validation parameters for the analysis of Benzo[a]pyrene, which can serve as a reference for developing methods for this compound.
Environmental Dynamics and Abiotic/biotic Degradation of 6 Styrylbenzo a Pyrene
Abiotic Degradation Pathways
Abiotic degradation encompasses the breakdown of chemical compounds through non-biological processes. For PAHs like benzo[a]pyrene (B130552), these pathways are primarily driven by light and chemical reactions with other environmental substances. pjoes.com
Photodegradation Mechanisms under Varying Light Conditions
Photodegradation is a significant abiotic process for the removal of PAHs from the environment. mdpi.com This process involves the absorption of light energy, which can lead to the excitation of the molecule and subsequent chemical transformations. For benzo[a]pyrene, and likely for 6-Styrylbenzo[a]pyrene, the rate and products of photodegradation are influenced by factors such as the intensity and wavelength of light, the presence of photosensitizers, and the environmental matrix (e.g., water, soil, air). pjoes.com
In aquatic environments, direct photolysis can occur where the PAH molecule directly absorbs sunlight. Indirect photolysis is also possible, mediated by natural photosensitizers like humic acids, which absorb light and transfer the energy to the PAH molecule. epa.gov The styryl group in this compound, with its own set of conjugated double bonds, would likely alter the absorption spectrum of the molecule compared to BaP, potentially affecting its susceptibility to photodegradation.
Chemical Oxidation and Hydrolysis in Environmental Matrices
Chemical oxidation in the environment can be initiated by reactive oxygen species such as hydroxyl radicals (•OH) and ozone (O3). pjoes.com In the atmosphere, gas-phase reactions with these oxidants are a primary degradation pathway for PAHs. pjoes.com PAHs adsorbed onto particulate matter can also undergo oxidation. mdpi.com
Hydrolysis, the cleavage of chemical bonds by the addition of water, is generally not a significant degradation pathway for PAHs like benzo[a]pyrene due to their chemical stability and low water solubility. epa.gov It is unlikely that the addition of a styryl group would substantially increase the susceptibility of the benzo[a]pyrene core to hydrolysis under typical environmental conditions.
Biotic Degradation Mechanisms (Microbial and Plant-Mediated)
Biotic degradation, the breakdown of organic compounds by living organisms, is a crucial process for the removal of persistent organic pollutants like PAHs from the environment. mdpi.com
Identification of Microbial Strains and Consortia Involved in Degradation
While no studies have specifically identified microbial strains that degrade this compound, extensive research has been conducted on the microbial degradation of benzo[a]pyrene. A wide variety of bacteria, fungi, and algae have been shown to be capable of degrading BaP. mdpi.com These microorganisms are often isolated from contaminated soils and sediments. nih.govresearchgate.net
Bacterial consortia, or mixed communities of different bacterial species, often exhibit enhanced degradation capabilities compared to single strains. nih.govmdpi.com This is attributed to synergistic interactions where different species carry out different steps in the degradation pathway. mdpi.com It is plausible that similar microbial consortia would be involved in the breakdown of this compound.
Table 1: Examples of Microbial Consortia Capable of Degrading Benzo[a]pyrene
| Microbial Consortium | Degradation Efficiency | Incubation Time | Reference |
| Ochrobactrum anthropi, Stenotrophomonas acidaminiphila, Aeromonas salmonicida ss salmonicida | 41% of 50 mg/L BaP | 8 days | nih.gov |
| Rhodotorula sp. NS01, Hanseniaspora opuntiae NS02, Debaryomyces hansenii NS03 | 76% of 50 mg/L BaP | 6 days | researchgate.net |
| Mycobacterium gilvum MI, Mycobacterium sp. ZL7, Rhodococcus rhodochrous Q3 | 65% of BaP in soil | 14 days | mdpi.com |
Elucidation of Microbial Degradation Pathways and Metabolites
The microbial degradation of benzo[a]pyrene typically begins with an initial oxidation step catalyzed by dioxygenase or monooxygenase enzymes. This introduces oxygen atoms into the aromatic ring system, making it more susceptible to further breakdown. The styryl group of this compound would likely be a target for initial enzymatic attack, potentially leading to different initial metabolites compared to BaP.
For BaP, the metabolic pathways can lead to the formation of various intermediates, including dihydrodiols, phenols, and quinones. mdpi.com Eventually, the aromatic rings are cleaved, and the carbon is funneled into central metabolic pathways of the microorganism. mdpi.com A proposed degradation pathway for BaP by a yeast consortium involved the formation of several hydroxylated and cleaved products. researchgate.net
Role of Plant Uptake and Metabolism in Environmental Attenuation (Excluding Bioaccumulation in higher organisms)
Phytoremediation, the use of plants to clean up contaminated environments, is a promising strategy for soils contaminated with PAHs. tandfonline.comscientific.net Plants can contribute to the removal of these pollutants through several mechanisms:
Phytodegradation: Plants can take up and metabolize contaminants within their tissues. scientific.net
Rhizodegradation: Plants can stimulate the growth and activity of degrading microorganisms in the root zone (rhizosphere) by releasing exudates that can serve as a carbon source. epa.gov
Studies have shown that plants like alfalfa (Medicago sativa) and industrial hemp (Cannabis sativa) can enhance the dissipation of benzo[a]pyrene from soil. tandfonline.comscientific.net For instance, in one study, the presence of alfalfa led to a 75.2% to 79.1% reduction in BaP in contaminated soil over 75 days, compared to 60.2% to 61.8% in soil without plants. scientific.net The presence of maize (Zea mays) has also been shown to enhance the dissipation of BaP in co-contaminated soils. nih.gov
It is conceivable that plants could also play a role in the attenuation of this compound, although the efficiency of uptake and metabolism would depend on the specific physicochemical properties of the compound.
Table 2: Phytoremediation of Benzo[a]pyrene-Contaminated Soil
| Plant Species | Initial BaP Concentration | % BaP Dissipation (with plant) | % BaP Dissipation (without plant) | Duration | Reference |
| Alfalfa (Medicago sativa) | 10 mg/kg | 75.2% | 60.2% | 75 days | scientific.net |
| Alfalfa (Medicago sativa) | 100 mg/kg | 79.1% | 61.8% | 75 days | scientific.net |
| Maize (Zea mays) | 10 mg/kg | >60% | Not specified | 60 days | nih.gov |
Sorption and Desorption Behavior in Soil and Sediment Systems
The movement and bioavailability of organic compounds in the environment are heavily influenced by their sorption and desorption characteristics in soil and sediment. These processes dictate whether a compound remains immobilized in the solid phase or is available in the aqueous phase for transport and degradation.
Currently, there are no specific experimental studies on the sorption and desorption of this compound in soil and sediment systems. The behavior of its parent compound, benzo[a]pyrene, is characterized by strong sorption to soil and sediment organic matter, resulting in low mobility. nih.govresearchgate.net This is due to its high hydrophobicity. Given the chemical structure of this compound, which includes an additional styryl group, it is expected to be a large, hydrophobic molecule with a high octanol-water partition coefficient (LogP). nih.gov This suggests that it would exhibit strong sorption to soil and sediment, similar to or even greater than that of benzo[a]pyrene.
To accurately determine its environmental behavior, laboratory-based batch equilibrium studies would be necessary to measure key sorption coefficients.
Table 1: Hypothetical Data for Sorption and Desorption Studies of this compound
| Parameter | Symbol | Description | Hypothetical Value Range |
| Soil Organic Carbon-Water Partitioning Coefficient | Koc | Describes the partitioning of a chemical between soil organic carbon and water. A high Koc indicates strong binding to soil. | Data Not Available |
| Soil-Water Distribution Coefficient | Kd | Represents the ratio of the chemical's concentration in the solid phase to its concentration in the aqueous phase at equilibrium. | Data Not Available |
| Freundlich Adsorption Coefficient | Kf | An empirical constant from the Freundlich isotherm that indicates the adsorption capacity of the sorbent. | Data Not Available |
| Desorption Coefficient | Kdes | Indicates the tendency of a sorbed compound to be released back into the solution. | Data Not Available |
This table is for illustrative purposes only, as no experimental data for this compound is currently available.
Atmospheric Transformation Processes
Once released into the atmosphere, PAHs can undergo various transformation processes, including photolysis (degradation by sunlight) and reactions with atmospheric oxidants such as hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (NO₃). These processes determine the atmospheric lifetime and long-range transport potential of the compound.
There is a significant lack of data regarding the atmospheric transformation of this compound. For the parent compound, benzo[a]pyrene, atmospheric transformation is a key removal process, with estimated atmospheric half-lives ranging from hours to days depending on conditions. nih.gov Benzo[a]pyrene is known to react with atmospheric oxidants, and because it is primarily associated with particulate matter, heterogeneous reactions are particularly important. nih.govcopernicus.org
The presence of a styryl group in this compound introduces a carbon-carbon double bond, which could be susceptible to reaction with ozone and other atmospheric oxidants. This might lead to a different atmospheric lifetime compared to benzo[a]pyrene. However, without experimental data, any assumptions remain speculative. To understand its atmospheric fate, studies would be needed to determine its reaction rate constants with key atmospheric oxidants and its photolysis quantum yield.
Table 2: Key Parameters for Atmospheric Transformation Assessment of this compound
| Process | Key Parameter | Description | Hypothetical Value |
| Reaction with Hydroxyl Radical | kOH | Second-order rate constant for the reaction with •OH. | Data Not Available |
| Reaction with Ozone | kO₃ | Second-order rate constant for the reaction with O₃. | Data Not Available |
| Reaction with Nitrate Radical | kNO₃ | Second-order rate constant for the reaction with NO₃. | Data Not Available |
| Photolysis | Φ | Quantum yield for direct photolysis. | Data Not Available |
| Atmospheric Half-life | t1/2 | The time it takes for the concentration of the compound to be reduced by half. | Data Not Available |
This table is for illustrative purposes only, as no experimental data for this compound is currently available.
Modeling Environmental Fate and Transport
Environmental fate models, such as fugacity models, are used to predict the distribution, transport, and persistence of chemicals in the environment. nomresearch.cnnih.gov These models integrate the physicochemical properties of a compound with the characteristics of a defined environmental system to estimate concentrations in various compartments like air, water, soil, and sediment.
A comprehensive environmental fate and transport model for this compound cannot be developed due to the absence of fundamental input data, including its physical and chemical properties, sorption coefficients, and degradation rates. While fugacity models have been applied to its parent compound, benzo[a]pyrene, to understand its environmental distribution, the unique properties of the styryl derivative would require a separate and specific modeling effort. nih.gov
The development of such a model would be contingent on obtaining the empirical data outlined in the sections above. A Level III fugacity model, for instance, would calculate the distribution and persistence of this compound under steady-state, non-equilibrium conditions, providing valuable insights into which environmental compartments it is likely to accumulate in.
Table 3: Essential Input Parameters for Environmental Fate Modeling of this compound
| Parameter | Description | Status |
| Molecular Weight | The mass of one mole of the substance. | 354.4 g/mol nih.gov |
| Water Solubility | The maximum amount of a chemical that will dissolve in a given amount of water. | Data Not Available |
| Vapor Pressure | The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases. | Data Not Available |
| Octanol-Water Partition Coefficient (Kow) | A measure of the hydrophobicity of a compound. | Log Kow (XLogP3): 8.6 nih.gov |
| Henry's Law Constant | A measure of the partitioning of a chemical between air and water. | Data Not Available |
| Degradation Half-lives (Air, Water, Soil, Sediment) | The time required for half of the compound to be degraded in each environmental compartment. | Data Not Available |
| Sorption Coefficients (Koc, Kd) | As described in section 8.3. | Data Not Available |
While the chemical structure of this compound is known, a significant void exists in the scientific literature concerning its behavior and fate in the environment. To conduct a meaningful environmental risk assessment, focused research is required to determine its fundamental physicochemical properties and its reactivity and partitioning behavior in soil, sediment, and the atmosphere. Until such data becomes available, the environmental dynamics of this compound remain largely uncharacterized.
Future Research Directions and Unexplored Avenues for 6 Styrylbenzo a Pyrene Studies
Development of Novel Synthetic Routes for Complex Derivatives
The ability to synthesize complex derivatives of 6-Styrylbenzo[a]pyrene is fundamental to exploring its structure-activity relationships and developing potential applications. Future research will likely focus on creating more efficient, selective, and scalable synthetic methodologies.
An improved synthetic route to benzo[a]pyrene-6-carbaldehyde, a key precursor, has already been described, which facilitates the synthesis of various 6-substituted benzo[a]pyrene (B130552) derivatives. rsc.org Building on this, future work could explore advanced cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig, which have been successfully used for functionalizing pyrene (B120774) cores. nih.gov These methods allow for the introduction of a wide array of functional groups, including aryl, alkynyl, and amino moieties, onto the benzo[a]pyrene scaffold.
Furthermore, direct C-H borylation has emerged as a powerful tool for the regiospecific functionalization of pyrene, yielding versatile building blocks like 2,7-bis(Bpin)pyrene. nih.gov Applying similar strategies to the benzo[a]pyrene system could open up pathways to previously inaccessible derivatives. The synthesis of benzo[a]pyren-6-yl-substituted carboxylic acids has also been achieved, providing another class of derivatives for further study. researchgate.net The goal is to move beyond traditional methods, which can be harsh and low-yielding, towards more sophisticated techniques that offer precise control over the molecular architecture of new this compound analogues.
Table 1: Modern Synthetic Reactions for Potential Application to this compound
| Reaction Type | Potential Application | Key Advantages |
|---|---|---|
| Suzuki-Miyaura Coupling | Introduction of aryl or vinyl groups | High functional group tolerance, commercial availability of reagents |
| Sonogashira Coupling | Introduction of terminal alkynes | Mild reaction conditions, direct C-C bond formation |
| Buchwald-Hartwig Amination | Formation of C-N bonds | Wide substrate scope for amines |
| Direct C-H Borylation | Regiospecific introduction of boryl groups | Atom economy, creates versatile intermediates |
Advanced Mechanistic Studies on Specific Molecular Interactions
Understanding how this compound and its metabolites interact with biological macromolecules is crucial to elucidating their mechanisms of action. Benzo[a]pyrene itself is a procarcinogen, requiring metabolic activation to its ultimate carcinogenic form, benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE). wikipedia.org This epoxide metabolite forms covalent adducts with DNA, particularly with guanine bases, leading to mutations if not repaired. wikipedia.org
Future research should employ advanced biophysical and computational techniques to study these interactions with greater precision. High-resolution structural methods like X-ray crystallography and nuclear magnetic resonance (NMR) can reveal how the styryl substituent at the 6-position influences DNA intercalation and adduct formation. wikipedia.org Molecular dynamics simulations can provide insights into the conformational changes in DNA upon binding and the stability of the resulting adducts.
Furthermore, the interaction of these compounds with key proteins, such as the aryl hydrocarbon receptor (AhR) and cytochrome P450 enzymes (e.g., CYP1A1), warrants deeper investigation. wikipedia.orgmdpi.com The AhR is a transcription factor that plays a central role in mediating the toxic effects of many PAHs. mdpi.com Detailed studies of binding affinities, kinetics, and the structural basis of these protein-ligand interactions will be essential for a comprehensive understanding of the biological activity of this compound derivatives.
Integration of Multi-Omics Approaches in Cellular Research Models
To capture the full spectrum of cellular responses to this compound, future studies must move beyond single-endpoint analyses and embrace integrated multi-omics approaches. mdpi.com These technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the molecular perturbations caused by xenobiotic exposure. mdpi.comnih.gov
By applying these techniques to cellular models, researchers can identify entire pathways and networks affected by this compound. For instance, transcriptomics can reveal changes in gene expression, such as the upregulation of genes involved in metabolic activation (e.g., CYP1A1) and stress responses. mdpi.com Proteomics can identify alterations in protein levels and post-translational modifications, while metabolomics can uncover shifts in metabolic pathways. nih.gov
Integrating these different omics layers can lead to a more comprehensive understanding of the compound's mechanism of action and help in the identification of novel biomarkers of exposure and effect. mdpi.comeurekalert.org Such approaches are advantageous for deciphering complex biological responses and can facilitate the definition of Adverse Outcome Pathways (AOPs), providing a clearer link between a molecular initiating event and an adverse outcome at the organism level. mdpi.com
Application of Artificial Intelligence and Machine Learning in Predictive Modeling
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize toxicology and chemical research. nih.gov These computational tools can analyze vast datasets to identify complex patterns and build predictive models for various chemical properties, including toxicity and biological activity. researchgate.net
In the context of this compound, AI and ML algorithms can be trained on existing data for PAHs to develop quantitative structure-activity relationship (QSAR) models. nih.gov These models can predict the potential carcinogenicity or other toxicological endpoints of newly synthesized or hypothetical derivatives, helping to prioritize compounds for further experimental testing. This approach is more expeditious and economical than traditional screening methods. nih.gov
Furthermore, AI can be integrated with mechanistic modeling to simulate disease dynamics or cellular responses to chemical exposure. nih.gov By combining prior knowledge of biological pathways with data-driven insights from AI, researchers can create more robust and predictive models. nih.gov These "integrated models" can help to surmount the limitations of relying solely on either mechanistic or AI approaches, especially when experimental data are sparse. nih.gov
Exploration of New Analytical Techniques for Enhanced Sensitivity and Specificity
The detection and quantification of this compound and its metabolites in complex biological and environmental matrices require highly sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or UV detection is a widely used technique for the analysis of benzo[a]pyrene and its metabolites. cdc.govnih.gov
Future research should focus on developing and refining these techniques to achieve even lower limits of detection and improved resolution. nih.gov This includes the optimization of sample preparation methods, such as solid-phase extraction (SPE) and matrix solid-phase dispersion (MSPD), to efficiently extract and preconcentrate analytes from samples. nih.gov On-line SPE-HPLC systems can automate this process, improving throughput and reproducibility. nih.gov
Moreover, the use of advanced detection methods like mass spectrometry (MS) offers superior specificity and structural information. researchgate.net Techniques such as HPLC-MS/MS can provide unambiguous identification and quantification of trace levels of target compounds. researchgate.net The development of novel sorbent materials, such as molecularly imprinted polymers or advanced nanocomposites, for sample preparation could also significantly enhance the selectivity of analytical methods for benzo[a]pyrene derivatives. researchgate.net
Table 2: Comparison of Analytical Techniques for Benzo[a]pyrene Derivative Analysis
| Technique | Common Detector(s) | Advantages | Future Research Focus |
|---|---|---|---|
| HPLC | Fluorescence, UV | Robust, widely available, good sensitivity for fluorescent PAHs cdc.govnih.gov | Development of novel stationary phases for improved isomer separation |
| GC-MS | Mass Spectrometry | High resolution for volatile compounds, excellent for isomer separation | Derivatization methods to improve volatility of polar metabolites researchgate.net |
| LC-MS/MS | Tandem Mass Spectrometry | High sensitivity and specificity, structural confirmation researchgate.net | Miniaturization, improved ionization sources for higher sensitivity |
Investigations into Advanced Materials Science Applications for Benzo[a]pyrene Derivatives
While much of the research on benzo[a]pyrene derivatives has focused on their toxicological properties, their unique polycyclic aromatic structure also imparts interesting photophysical and electronic properties. This opens up possibilities for their application in materials science. Pyrene derivatives, for example, are known for their fluorescence and have been explored for use in organic light-emitting diodes (OLEDs) and chemical sensors.
Future research could investigate the potential of this compound and its analogues as components in advanced materials. Their extended π-conjugated system could be exploited in the design of organic semiconductors or fluorescent probes. The interaction of benzo[a]pyrene with novel 2D materials like MXenes has already been explored for environmental remediation, suggesting that PAH derivatives could be integrated into functional materials for sensing or sequestration of pollutants. uni-augsburg.de By synthetically tuning the electronic properties through the introduction of donor or acceptor groups, it may be possible to create a new class of functional materials based on the benzo[a]pyrene scaffold.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Styrylbenzo[a]pyrene, and how can yield and purity be controlled during synthesis?
- Methodological Answer : Synthesis of polycyclic aromatic hydrocarbons (PAHs) like this compound typically involves multi-step reactions, such as Suzuki-Miyaura coupling or Friedel-Crafts alkylation, to introduce the styryl group. Key factors include solvent polarity (e.g., dichloromethane or benzene for stabilizing intermediates), temperature control (to avoid side reactions), and catalytic systems (e.g., palladium catalysts for cross-coupling). Purity can be enhanced using column chromatography with silica gel, followed by recrystallization in ethanol or acetone. Characterization via NMR (¹H/¹³C) and HPLC-MS is critical to confirm structural integrity .
Q. Which analytical techniques are most effective for detecting and quantifying this compound in environmental or biological matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with fluorescence detection is optimal due to the compound’s aromatic structure and inherent fluorescence. For complex matrices (e.g., soil or tissue), sample preparation involves Soxhlet extraction with dichloromethane:benzene (3:1 v/v) and cleanup using solid-phase extraction (SPE) with C18 cartridges. Gas chromatography-mass spectrometry (GC-MS) can also be employed after derivatization, though thermal stability must be verified. Quantification requires calibration against certified reference materials (CRMs) like those listed in PAH standard mixtures (e.g., EPA 610) .
Advanced Research Questions
Q. How do metabolic pathways involving cytochrome P450 enzymes influence the bioactivation and toxicity of this compound?
- Methodological Answer : The carcinogenicity of PAHs like this compound is linked to CYP450-mediated epoxidation, forming DNA-adducts. In vitro models using rat hepatocytes or human HepG2 cells can assess metabolic activation. Pre-treat cells with enzyme inducers (e.g., 3-methylcholanthrene) to upregulate CYP1A1/1B1. Monitor adduct formation via ³²P-postlabeling or LC-MS/MS. Co-administration of epoxide hydrolase inhibitors (e.g., cyclohexene oxide) can clarify the role of secondary metabolites. Comparative studies across species (e.g., mouse vs. human microsomes) are critical for extrapolating toxicity .
Q. What experimental designs are recommended to resolve contradictions in reported carcinogenic potential of this compound across studies?
- Methodological Answer : Discrepancies may arise from differences in exposure duration, metabolic competency of models, or matrix effects. Use a tiered approach:
- In vitro : Compare mutagenicity in Ames tests (with/without S9 metabolic activation) and mammalian cell lines (e.g., COMET assay for DNA damage).
- In vivo : Conduct chronic bioassays in rodents (e.g., 24-month exposure at 0.1–10 mg/kg) with histopathological analysis of target organs (liver, lung).
- Statistical rigor : Apply hierarchical cluster analysis to identify confounding variables (e.g., coexposure to other PAHs) and use multivariate regression to isolate compound-specific effects .
Q. How can researchers model the environmental persistence and degradation kinetics of this compound in heterogeneous soil systems?
- Methodological Answer : Simulate environmental conditions using soil microcosms with varying pH (4–8) and iron oxide content (e.g., goethite or hematite). Monitor degradation under UV irradiation (λ = 254–365 nm) via GC-MS or HPLC. For kinetic modeling, apply pseudo-first-order rate equations and assess half-life (t₁/₂) under aerobic vs. anaerobic conditions. Use isotopic labeling (e.g., ¹⁴C-6-Styrylbenzo[a]pyrene) to track mineralization to CO₂. Compare degradation pathways (e.g., hydroxylation vs. ring cleavage) using high-resolution mass spectrometry (HRMS) .
Data Interpretation and Validation
Q. What strategies should be employed to validate the specificity of this compound interactions in receptor-binding assays?
- Methodological Answer : To minimize off-target effects, use competitive binding assays with structural analogs (e.g., benzo[a]pyrene derivatives) and negative controls (e.g., non-styryl PAHs). Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinity (Kd) and stoichiometry. Validate findings with CRISPR-engineered cell lines lacking the putative receptor (e.g., aryl hydrocarbon receptor knockout). Cross-reference with transcriptomic data (RNA-seq) to confirm downstream pathway activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
